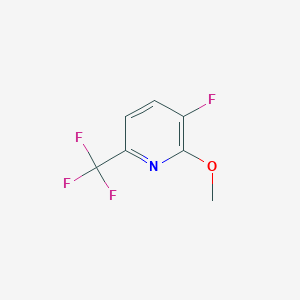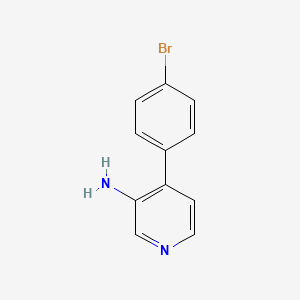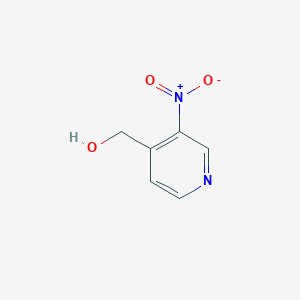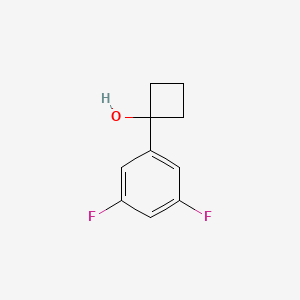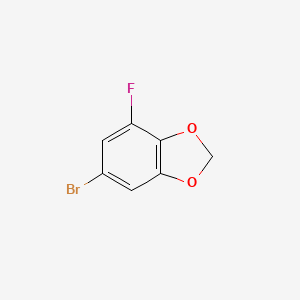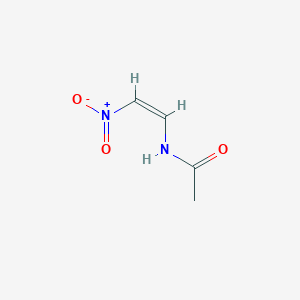![molecular formula C14H10Cl2O3 B1404407 2-[(3,5-Dichlorophenyl)methoxy]benzoic acid CAS No. 149894-42-8](/img/structure/B1404407.png)
2-[(3,5-Dichlorophenyl)methoxy]benzoic acid
説明
2-[(3,5-Dichlorophenyl)methoxy]benzoic acid , also known by its IUPAC name 3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoic acid , is a chemical compound with the molecular formula C10H9Cl2NO4 . It is a solid substance and has a molecular weight of approximately 278.09 g/mol .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach includes the formation of the enolate, followed by its trapping with N-phenyl-bis(trifluoromethanesulfonimide) . The resulting intermediate then reacts with 3,4-dichlorophenyl boronic acid , yielding the desired product with high yield and enantiopurity .
Molecular Structure Analysis
The molecular structure of 2-[(3,5-Dichlorophenyl)methoxy]benzoic acid consists of a benzoic acid core with a methoxy group attached to one of the benzene rings. Additionally, the 3,5-dichlorophenyl moiety is linked to the carboxylic acid group. The compound’s three-dimensional arrangement plays a crucial role in its properties and interactions .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including esterification, amidation, and acid-base reactions. Its carboxylic acid group can undergo esterification to form esters, while the amine group can react in amidation reactions. Additionally, it can act as an acid or base in appropriate conditions .
Physical And Chemical Properties Analysis
科学的研究の応用
Cancer Research and Tumor Specificity
Recent studies have highlighted the potential of certain compounds in cancer treatment due to their high tumor specificity and reduced toxicity to normal cells. Among these, compounds from the 3-styrylchromones and 3-styryl-2H-chromenes groups have shown remarkable tumor specificity with minimal keratinocyte toxicity. Such compounds induce apoptotic cell death in cancer cell lines, like human oral squamous cell carcinoma, possibly by interfering with specific biochemical pathways, such as the glycerophospholipid pathway. The effectiveness of these compounds correlates with their molecular size and lipophilicity, suggesting that chemical modification of lead compounds could be a promising approach in developing new anticancer drugs with lower keratinocyte toxicity (Sugita et al., 2017).
Potential Alternative to Aspirin
Salicylic acid (SA) derivatives, including 2-[(3,5-Dichlorophenyl)methoxy]benzoic acid, are recognized for their anti-inflammatory and analgesic activities through COX-inhibition. Despite the known gastric toxicity associated with many salicylic acid derivatives, they remain in use because of their affordability and additional benefits, such as preventing platelet aggregation. A new derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), has emerged as a potential substitute for acetylsalicylic acid (ASA), due to its promising COX-2 specificity, toxicity profile, and antiplatelet activity. Ongoing research is exploring its therapeutic potential and molecular mechanisms of action, positioning 3-CH2Cl as a potential candidate for new drug development (Tjahjono et al., 2022).
Enzymatic Remediation of Organic Pollutants
The enzymatic approach to remediate organic pollutants in wastewater has garnered significant interest. Certain recalcitrant compounds are effectively degraded or transformed in the presence of enzymes and redox mediators. These mediators amplify the substrate range and degradation efficiency of the enzymes. Enzymes like laccases, lignin peroxidases, and horseradish peroxidases, among others, when used in conjunction with redox mediators, have shown potential in treating a wide spectrum of aromatic compounds found in industrial effluents. The combination of enzyme-redox mediator systems holds promise for future remediation efforts, enhancing the treatment of a broad array of aromatic compounds in wastewater (Husain & Husain, 2007).
Safety And Hazards
特性
IUPAC Name |
2-[(3,5-dichlorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-5-9(6-11(16)7-10)8-19-13-4-2-1-3-12(13)14(17)18/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKHKXCJASTFQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Dichlorophenyl)methoxy]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404325.png)
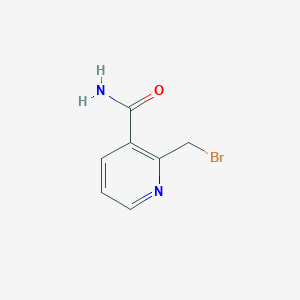
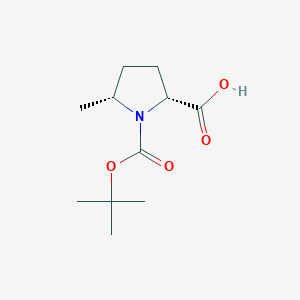
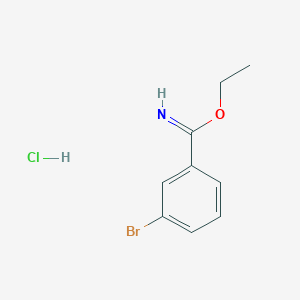
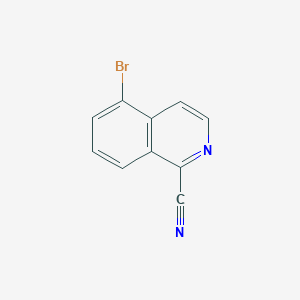
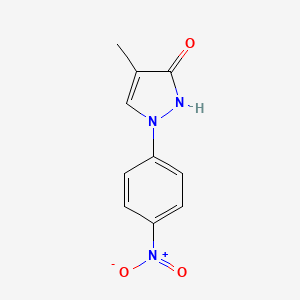
![(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate](/img/structure/B1404334.png)
![3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B1404336.png)
